7-Ethyl-4-methoxybenzofuran-2-carbaldehyde
CAS No.:
Cat. No.: VC17288498
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12O3 |
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Molecular Weight | 204.22 g/mol |
IUPAC Name | 7-ethyl-4-methoxy-1-benzofuran-2-carbaldehyde |
Standard InChI | InChI=1S/C12H12O3/c1-3-8-4-5-11(14-2)10-6-9(7-13)15-12(8)10/h4-7H,3H2,1-2H3 |
Standard InChI Key | MUTMUBLBVZUMJC-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C2C(=C(C=C1)OC)C=C(O2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 7-ethyl-4-methoxybenzofuran-2-carbaldehyde (C₁₃H₁₄O₃) features:
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A methoxy group (-OCH₃) at the 4-position of the benzene ring.
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An ethyl group (-CH₂CH₃) at the 7-position.
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A carbaldehyde group (-CHO) at the 2-position of the fused furan ring.
Table 1: Theoretical Physicochemical Properties
The aldehyde functionality introduces reactivity toward nucleophilic additions, while the methoxy and ethyl groups influence electronic effects and steric bulk .
Synthetic Methodologies
Cyclization Strategies
Benzofuran cores are typically constructed via base-catalyzed intramolecular aldol condensation. For example, ethyl 7-methoxybenzofuran-2-carboxylate is synthesized by cyclizing 2-formylphenoxyacetic acid derivatives in DMF with anhydrous K₂CO₃ at 92–94°C . Adapting this method, the aldehyde derivative could be obtained by:
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Formylation: Introducing the aldehyde group via Vilsmeier-Haack reaction or oxidation of a hydroxymethyl precursor.
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Substituent Introduction: Alkylation at the 7-position using ethyl halides under basic conditions .
Challenges in Nitro Group Reduction
In related compounds (e.g., ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate), catalytic hydrogenation (10% Pd/C, H₂) reduces nitro groups to amines . For 7-ethyl-4-methoxybenzofuran-2-carbaldehyde, similar conditions might risk over-reduction of the aldehyde, necessitating controlled reaction times and catalyst ratios .
Reactivity and Functionalization
Aldehyde-Specific Reactions
The 2-carbaldehyde group enables:
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Nucleophilic Additions: Formation of imines or hydrazones.
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Oxidation/Reduction: Conversion to carboxylic acids or alcohols, respectively.
Electrophilic Aromatic Substitution
The methoxy group activates the benzene ring toward electrophiles (e.g., nitration, sulfonation), primarily at the 5- and 6-positions due to directing effects .
Recent Research and Knowledge Gaps
Synthesis Optimization
Recent studies highlight the role of palladium catalysts and microwave-assisted synthesis in improving benzofuran yields . Applying these techniques to 7-ethyl-4-methoxybenzofuran-2-carbaldehyde could address current inefficiencies.
Biological Screening
No published data exist on this compound’s bioactivity. Prioritized assays should include:
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Cytotoxicity Screening: Against cancer cell lines (e.g., MCF-7, HeLa).
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Antimicrobial Testing: Using Gram-positive/negative bacteria and fungi.
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